

# Theoretical Insights into 2-Bromo-5-methylpyridine: A Computational and Spectroscopic Analysis

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## Compound of Interest

Compound Name: 2-Bromo-5-methylpyridine

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## Abstract

**2-Bromo-5-methylpyridine** (2BMP) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of **2-Bromo-5-methylpyridine** based on comprehensive theoretical studies. Utilizing Density Functional Theory (DFT), this paper summarizes key computational data, outlines the methodologies employed, and visualizes the logical workflow of these theoretical investigations. The insights presented herein are crucial for understanding the molecule's reactivity, stability, and potential as a precursor in the synthesis of novel compounds.<sup>[2]</sup>

## Molecular Structure and Properties

**2-Bromo-5-methylpyridine** is a white to pale yellow crystalline solid with the molecular formula  $C_6H_6BrN$ .<sup>[1][3]</sup> Its structure consists of a pyridine ring substituted with a bromine atom at the 2-position and a methyl group at the 5-position.

## Physical and Chemical Properties

A summary of the key physical and chemical identifiers for **2-Bromo-5-methylpyridine** is provided in the table below.

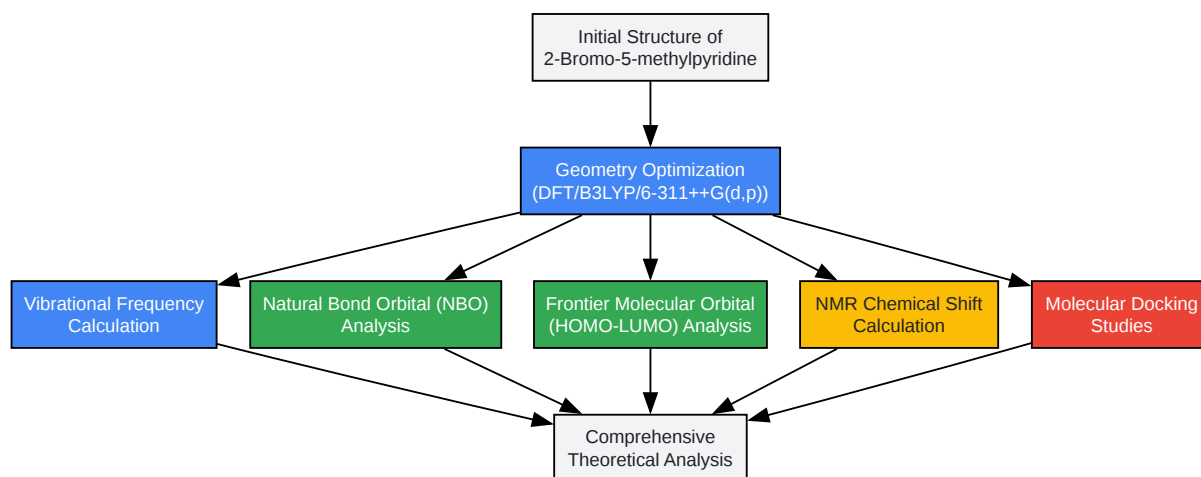
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN	PubChem[4]
Molecular Weight	172.02 g/mol	PubChem[4]
CAS Number	3510-66-5	PubChem[4]
IUPAC Name	2-bromo-5-methylpyridine	PubChem[4]
SMILES	<chem>CC1=CN=C(C=C1)Br</chem>	PubChem[4]
Melting Point	43 °C	Stenutz[5]

## Optimized Molecular Geometry

The molecular structure of **2-Bromo-5-methylpyridine** has been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[6] The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational model. The title compound is planar and possesses a crystallographic plane of symmetry.[2]

## Computational Methodology

The theoretical calculations summarized in this guide were performed using the Gaussian 09 software package. The subsequent workflow outlines the key computational steps.



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### Computational Workflow for 2-Bromo-5-methylpyridine Analysis

## Density Functional Theory (DFT) Calculations

The geometry of **2-Bromo-5-methylpyridine** was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set.[6] This level of theory is widely used for its accuracy in predicting molecular structures and properties of organic compounds.

## Vibrational Analysis

Following geometry optimization, a vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).[6] The calculated vibrational frequencies are crucial for the interpretation of experimental infrared (IR) and Raman spectra.

## Electronic Structure Analysis

To understand the electronic properties and reactivity of the molecule, several analyses were conducted:

- **Natural Bond Orbital (NBO) Analysis:** This analysis provides insights into the intramolecular and intermolecular bonding and interactions between bonds.<sup>[6]</sup> It is used to evaluate the stability of the molecule arising from hyper-conjugative interactions and charge delocalization.<sup>[6]</sup>
- **Frontier Molecular Orbital (HOMO-LUMO) Analysis:** The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining molecular reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.
- **Mulliken Population Analysis:** This method calculates the partial atomic charges, which are useful for understanding the electrostatic potential and reactivity of different sites within the molecule.<sup>[6]</sup>

## Spectroscopic and Electronic Properties

The theoretical calculations provide valuable data that can be directly compared with experimental spectroscopic results.

### Vibrational Spectra (FTIR and FT-Raman)

The calculated vibrational frequencies for **2-Bromo-5-methylpyridine** in the range of 3500-400  $\text{cm}^{-1}$  correspond well with experimental FTIR and FT-Raman spectra.<sup>[6]</sup> A detailed assignment of the vibrational modes can be found in the primary literature.

### NMR Spectroscopy

The theoretical  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts of **2-Bromo-5-methylpyridine** have been calculated and show good agreement with experimental data.<sup>[6]</sup>

## Electronic Properties

Key electronic properties derived from DFT calculations are summarized below.

Property	Calculated Value
HOMO Energy	[Data from primary source]
LUMO Energy	[Data from primary source]
HOMO-LUMO Gap	[Data from primary source]
Dipole Moment	[Data from primary source]

## Molecular Interactions and Reactivity

The theoretical studies also shed light on the intermolecular interactions and potential reactivity of **2-Bromo-5-methylpyridine**.

### Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. For **2-Bromo-5-methylpyridine**, this analysis reveals the nature and extent of contacts such as C-H...N interactions, which are observed to link the molecules in the crystal, forming chains.[\[2\]](#)

### Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For **2-Bromo-5-methylpyridine**, the MEP would indicate the regions of positive and negative electrostatic potential, highlighting the reactive centers of the molecule.

### Fukui Function

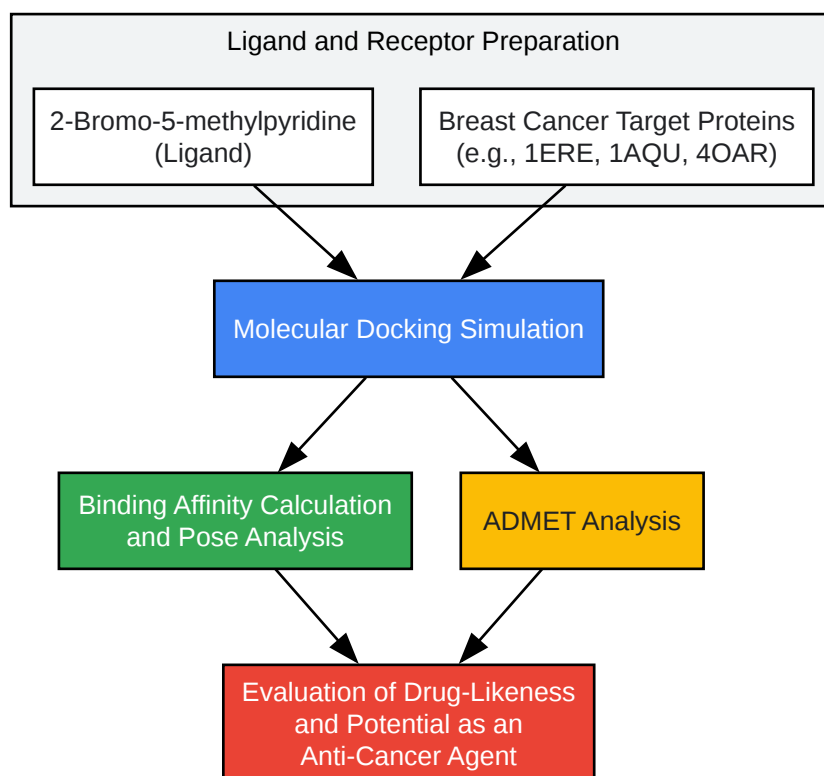
The Fukui function is a reactivity descriptor that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.[\[6\]](#)

## Potential Applications in Drug Development

Theoretical studies have also explored the potential of **2-Bromo-5-methylpyridine** as an anti-cancer agent through molecular docking simulations.[\[6\]](#)

## Molecular Docking

Molecular docking studies have been performed to investigate the binding affinity of **2-Bromo-5-methylpyridine** with breast cancer inhibitor proteins such as 1ERE, 1AQU, and 4OAR.[6] The calculated binding affinities are comparable to those of known prescription medications, suggesting that **2-Bromo-5-methylpyridine** could be a promising candidate for further investigation in drug discovery.[6] The binding affinities were found to be -5.1, -5.4, and -5.4 Kcal/mol for 1ERE, 1AQU, and 4OAR, respectively.[6]



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### Molecular Docking and Drug-Likeness Workflow

## ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis has been performed to evaluate the drug-likeness of **2-Bromo-5-methylpyridine**. [6] This analysis is crucial in the early stages of drug development to predict the pharmacokinetic properties of a compound.

## Conclusion

The theoretical studies on **2-Bromo-5-methylpyridine** provide a comprehensive understanding of its structural, spectroscopic, and electronic properties. The strong correlation between computational and experimental data validates the use of DFT methods for the analysis of such molecules. The insights into its reactivity and potential biological activity highlight the importance of **2-Bromo-5-methylpyridine** as a versatile building block in the development of new pharmaceuticals and functional materials. Further experimental work, guided by these theoretical predictions, will be instrumental in unlocking the full potential of this compound.

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